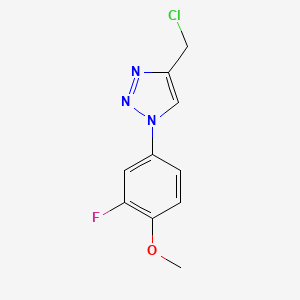
4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H9ClFN3O and its molecular weight is 241.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound, with the CAS number 1250819-39-6, has been studied for its potential applications in medicinal chemistry, particularly in antibacterial, antifungal, and anticancer therapies.
Chemical Structure
The structural formula of this compound is represented as follows:
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study evaluating various triazole compounds showed that those with halogen substitutions (such as chlorine) often enhance antibacterial efficacy. Specifically, compounds similar to this compound demonstrated effective inhibition against a range of bacteria including E. coli and S. aureus, with MIC values reported between 0.12 to 1.95 µg/mL for structurally related triazoles .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 0.12 |
| Triazole B | S. aureus | 0.25 |
| 4-(Chloromethyl)-... | B. subtilis | TBD |
Antifungal Activity
The antifungal potential of triazoles is well-documented. The presence of the 1,2,3-triazole ring structure is crucial for their fungicidal activity. Research highlights that derivatives of triazoles can inhibit fungal growth effectively, making them valuable in treating infections caused by resistant fungal strains . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence antifungal potency.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have shown promising results. A study focused on a related triazole compound indicated cytotoxic effects against melanoma cells, suggesting that similar compounds may also exhibit anti-proliferative properties against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Evaluation : A series of experiments were conducted where various triazole derivatives were synthesized and screened against multiple bacterial strains. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
- Antifungal Screening : In vitro assays demonstrated that certain triazole derivatives showed potent antifungal activity against Candida species with MIC values comparable to established antifungal agents.
- Cytotoxicity Assay : In a study examining the effects on melanoma cells, compounds similar to 4-(chloromethyl)-... were tested for their ability to inhibit cell growth and induce apoptosis. The results revealed significant cytotoxicity at low concentrations.
特性
IUPAC Name |
4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c1-16-10-3-2-8(4-9(10)12)15-6-7(5-11)13-14-15/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEOXCGVCXPWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














